1H-Indole-2,7-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-3-1-2-5-4-7(10(14)15)11-8(5)6/h1-4,11H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZDWQUDHYWQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071767 | |
| Record name | 1H-Indole-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68833-96-5 | |
| Record name | 1H-Indole-2,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68833-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2,7-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068833965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-2,7-dicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071767 | |
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| Record name | 1H-indole-2,7-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Process Optimization for 1h Indole 2,7 Dicarboxylic Acid
Retrosynthetic Analysis and Established Pathways to the 1H-Indole-2,7-dicarboxylic Acid Core
A retrosynthetic analysis of this compound suggests several potential disconnections based on classical indole (B1671886) syntheses. The most logical approaches would involve forming the indole ring from a pre-functionalized benzene (B151609) derivative.
Fischer Indole Synthesis: This venerable method involves the acid-catalyzed cyclization of a phenylhydrazone. openmedicinalchemistryjournal.comwikipedia.orgbyjus.com For the target molecule, a plausible retrosynthetic disconnection breaks the C2-C3 and N1-C7a bonds, leading back to a (2,6-dicarboxyphenyl)hydrazine and a two-carbon aldehyde or ketone equivalent, such as glyoxylic acid. The key challenge in this approach lies in the synthesis of the disubstituted phenylhydrazine (B124118), which is not commercially common. Electron-donating or -withdrawing groups on the phenylhydrazine can significantly influence the success of the cyclization. nih.gov
Reissert Indole Synthesis: Another classical route, the Reissert synthesis, typically forms indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.orgbyjus.comgoogle.com Adapting this for this compound would necessitate starting with a 2-methyl-3-nitrobenzoic acid derivative. The initial condensation with diethyl oxalate would be followed by a reductive cyclization. byjus.comgoogle.com The harsh conditions often required for the final decarboxylation step in traditional Reissert syntheses would be avoided here, as the goal is to retain both carboxylic acid groups.
| Established Pathway | Key Precursors | General Reaction Conditions | Potential Challenges |
| Fischer Indole Synthesis | (2,6-dicarboxyphenyl)hydrazine, Glyoxylic acid | Acid catalysis (e.g., H₂SO₄, PPA, ZnCl₂) wikipedia.org | Synthesis of the disubstituted phenylhydrazine; potential for side reactions due to the multiple functional groups. |
| Reissert Indole Synthesis | 2-Methyl-3-nitrobenzoic acid, Diethyl oxalate | 1. Base-catalyzed condensation (e.g., NaOEt) 2. Reductive cyclization (e.g., Zn/CH₃COOH) byjus.comgoogle.com | Availability and synthesis of the starting substituted nitrotoluene; controlling the reaction to prevent decarboxylation. |
Novel Catalytic Approaches for the Di-carboxylation of Indole Precursors
Modern synthetic methods offer more direct routes to functionalized indoles, often through the catalytic functionalization of C-H bonds. These approaches could potentially be applied to a pre-formed indole or a 7-substituted indole to introduce the carboxylic acid groups.
Transition Metal-Catalyzed Carbonylation and Carboxylation Reactions
Transition metal catalysis has emerged as a powerful tool for the direct introduction of carbonyl and carboxyl groups into aromatic systems. acs.orgmdpi.com Palladium-catalyzed reactions are particularly prominent in this area. acs.org For the synthesis of this compound, a two-fold carboxylation or a combination of carboxylation and another C-H functionalization could be envisioned.
Recent advancements have demonstrated the feasibility of site-selective C-H functionalization of the indole nucleus. The use of directing groups can facilitate functionalization at otherwise less reactive positions, such as C7. orgsyn.orggoogle.com For instance, a suitable directing group on the indole nitrogen could direct a palladium catalyst to the C7 position for carboxylation. Subsequent functionalization at the C2 position, which is inherently more reactive, could then be achieved.
Carbonylation reactions using carbon monoxide (CO) as a C1 source offer another avenue. acs.org These reactions can be catalyzed by various transition metals and can be applied to the synthesis of indole derivatives. acs.org A strategy could involve the carbonylation of a di-halogenated indole (e.g., 2,7-dibromoindole) or the sequential C-H carbonylation of an indole substrate.
| Catalytic Reaction | Catalyst/Reagents | Potential Substrate | Key Features |
| Directed C7-Carboxylation | Palladium catalyst, Directing group (e.g., N-P(O)tBu₂), CO₂ source | N-protected indole | Site-selective functionalization of the C7 position. orgsyn.org |
| C2-Carboxylation | Transition metal catalyst, CO₂ or CO source | 7-carboxy-1H-indole | Functionalization of the electron-rich C2 position. |
| Carbonylative Cyclization | Palladium catalyst, CO | Substituted 2-alkynylanilines | Forms the indole ring with a C2-carbonyl group. acs.org |
Organocatalytic Strategies in Indole Dicarboxylic Acid Synthesis
Organocatalysis has gained significant traction as a metal-free alternative for asymmetric synthesis and functionalization. tandfonline.com While direct organocatalytic carboxylation of indoles is less developed than transition metal-catalyzed methods, organocatalysts can be employed in various transformations leading to functionalized indoles. tandfonline.comrsc.org For instance, chiral organocatalysts can be used in the asymmetric alkylation or addition reactions of indole derivatives, which could then be further elaborated to the desired dicarboxylic acid. rsc.orgnih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. openmedicinalchemistryjournal.comrsc.org
Solvent-Free and Aqueous-Phase Reaction Systems
Conventional indole syntheses often rely on volatile and hazardous organic solvents. tandfonline.com Green alternatives focus on minimizing or eliminating solvent use. Solvent-free reactions, often conducted under thermal or microwave conditions, can lead to higher efficiency and easier product isolation. mdpi.comresearchgate.netjocpr.com The synthesis of various indole derivatives has been successfully demonstrated under solvent-free conditions. mdpi.comjocpr.com
Aqueous-phase synthesis is another green approach, utilizing water as a benign and abundant solvent. primescholars.comrsc.org The development of water-soluble catalysts and micellar catalysis has enabled a range of organic transformations, including indole synthesis, to be performed in water. primescholars.com For example, Pd-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles has been achieved in an aqueous micellar medium. primescholars.com
| Green Approach | Reaction Type | Conditions | Advantages |
| Solvent-Free Synthesis | Condensation of indoles with aldehydes | Thermal, catalyst-free | Reduced waste, simplified workup. mdpi.comjocpr.com |
| Aqueous-Phase Synthesis | Pd-catalyzed cyclization | Micellar medium (e.g., TPGS-750-M), Pd(OAc)₂ | Use of a benign solvent, potential for catalyst recycling. primescholars.com |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in incorporating atoms from the reactants into the final product. Classical syntheses like the Wittig or Grignard reactions often have poor atom economy due to the generation of stoichiometric byproducts. In contrast, addition and rearrangement reactions, such as the-sigmatropic rearrangement in the Fischer indole synthesis, can have excellent atom economy. byjus.com
Derivatization and Functionalization Strategies of 1h Indole 2,7 Dicarboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moieties
The presence of two carboxylic acid groups at the C2 and C7 positions allows for the synthesis of a wide array of esters and amides. These reactions are fundamental for modifying the molecule's solubility, polarity, and ability to engage in hydrogen bonding.
The conversion of the carboxylic acid groups into esters can be achieved through various established methods. The formation of a di-ester is typically straightforward, involving the treatment of the diacid with an excess of alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, the esterification of related indole (B1671886) carboxylic acids is often accomplished by heating in an alcohol solvent with a catalytic amount of a strong acid like sulfuric acid. nih.gov
A more significant challenge lies in achieving selective mono-esterification. The differing electronic environments of the C2 and C7 positions may impart a slight difference in the reactivity of the two carboxylic acid groups, which can be exploited for selectivity. Careful control of reaction stoichiometry (i.e., using one equivalent of the alcohol) and reaction conditions such as time and temperature is critical to favor the formation of the mono-ester over the di-ester. Alternatively, methods employing activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can provide high yields for ester formation under mild conditions, which can be optimized for selectivity. organic-chemistry.org
Table 1: Representative Methods for Esterification of Indole Carboxylic Acids
| Method | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Acid-Catalyzed | Alcohol (e.g., Ethanol), cat. H₂SO₄, 80°C | Ester | nih.gov |
Amidation of the dicarboxylic acid introduces functional groups that are crucial for biological interactions. Symmetrical diamides are readily synthesized by treating the diacid with an excess of a primary or secondary amine in the presence of a peptide coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly used to facilitate the formation of the amide bond from a carboxylic acid and an amine. mdpi.com Another approach involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride using thionyl chloride (SOCl₂), followed by the addition of the amine. rsc.org
The synthesis of unsymmetrical diamides is a more complex process that requires a multi-step strategy. A common route involves:
Selective protection of one carboxylic acid group, typically as an ester.
Amidation of the remaining free carboxylic acid group using a suitable amine and coupling agent.
Deprotection (hydrolysis) of the ester to reveal the second carboxylic acid.
A second, different amidation reaction at this newly freed position with a different amine.
This sequential approach allows for the controlled installation of two different amide functionalities onto the indole scaffold.
Table 2: Common Reagents for Amide Bond Formation
| Reagent/Method | Description | Application | Reference |
|---|---|---|---|
| EDCI | Carbodiimide coupling agent, forms an active O-acylisourea intermediate. | Direct amidation of carboxylic acids with amines. | mdpi.com |
| SOCl₂ | Converts carboxylic acids to highly reactive acyl chlorides. | Two-step amidation, effective for less reactive amines. | rsc.org |
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org However, in 1H-indole-2,7-dicarboxylic acid, the two carboxylic acid groups are strongly electron-withdrawing and deactivating, which significantly reduces the reactivity of the aromatic system and directs incoming electrophiles. The C2-COOH group deactivates the pyrrole (B145914) ring, while the C7-COOH group deactivates the benzene (B151609) ring. The directing effect of the C7-COOH group would favor substitution at the C4 and C6 positions, which are meta to it.
Halogenation (e.g., with Cl₂, Br₂) and nitration (e.g., with HNO₃/H₂SO₄) are classic EAS reactions. libretexts.org Due to the deactivating nature of the carboxyl groups, forcing conditions may be required to achieve substitution on the indole nucleus of this compound. The positions most likely to undergo substitution are C4, C5, and C6. The precise regiochemical outcome will depend on a complex interplay between the directing effects of the indole nitrogen and the two deactivating carboxyl groups. In related systems, such as 5-nitroindole-2-carboxylic acid, further functionalization can be achieved, indicating that even deactivated indoles can undergo substitution. nih.gov The synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives has also been reported, highlighting that substitution on the benzene portion of the indole is feasible. nih.gov
Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings. libretexts.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions would preferentially coordinate with the lone pairs on the oxygen atoms of the carboxylic acid groups. This complexation would further deactivate the indole nucleus, rendering it unreactive towards the electrophile. Therefore, direct Friedel-Crafts acylation or alkylation on this compound is not considered a viable synthetic strategy without prior modification or protection of the carboxyl groups.
Modifications at the Indole Nitrogen Atom (N-Alkylation, N-Acylation)
The nitrogen atom of the indole ring is a nucleophilic site and possesses an acidic proton. It can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: This is typically achieved by first deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion. This anion then acts as a nucleophile, reacting with an alkylating agent such as an alkyl halide or tosylate to form the N-alkylated product. acs.org It is often necessary to first protect the highly acidic carboxylic acid groups (e.g., as esters) to prevent them from interfering with the base used for N-deprotonation.
N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using various methods. Reaction with a reactive acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base is a common approach. Direct N-acylation using a carboxylic acid can also be achieved, sometimes catalyzed by boric acid or using thioesters as the acyl source. clockss.orgnih.gov As with N-alkylation, prior protection of the carboxylic acid functionalities on the indole ring is often a prerequisite for successful N-acylation to avoid side reactions.
Table 3: Methods for N-Functionalization of Indoles
| Reaction | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., R-CN, R-Br) | N-Alkyl Indole | acs.org |
| N-Acylation | Carboxylic Acid, Boric Acid, Mesitylene, reflux | N-Acyl Indole | clockss.org |
Selective N-Functionalization Techniques
Selective functionalization of the nitrogen atom in the indole ring is a key step in modifying the properties of this compound. Prior to N-functionalization, the two carboxylic acid groups are typically protected, most commonly as esters (e.g., methyl or ethyl esters), to prevent unwanted side reactions.
Common N-functionalization techniques include N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents such as alkyl halides or carbonates in the presence of a base. For instance, dimethyl carbonate can be used for N-methylation in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions. google.com Another approach involves phase-transfer catalysis, where an alkyl halide is reacted with the indole in a biphasic system with a phase-transfer catalyst. clockss.org
N-acylation is another important transformation, often employed to introduce carbonyl-containing functional groups. This can be accomplished by reacting the N-H group with an acyl chloride or a carboxylic acid. Direct N-acylation with carboxylic acids can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.netlookchem.com Alternatively, boric acid has been shown to catalyze the direct N-acylation of indoles with carboxylic acids. clockss.org A chemoselective N-acylation of indoles using thioesters as the acyl source has also been reported. beilstein-journals.orgresearchgate.net
| Functionalization Type | Reagents and Conditions | Product Type | Reference |
| N-Methylation | Dimethyl carbonate, cat. DABCO | N-Methyl indole | google.com |
| N-Benzylation | Dibenzyl carbonate, cat. DABCO | N-Benzyl indole | google.com |
| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acyl indole | researchgate.netlookchem.com |
| N-Acylation | Carboxylic acid, Boric acid | N-Acyl indole | clockss.org |
| N-Acylation | Thioester | N-Acyl indole | beilstein-journals.orgresearchgate.net |
| N-Alkylation | Alcohol, Iridium catalyst, in water | N-Alkyl indole | organic-chemistry.org |
| N-Alkylation (Mannich-type) | Aldehyde, Amine, in aqueous microdroplets | N-Alkyl indole (aminal) | stanford.edu |
Impact of N-Substitution on Electronic Properties and Reactivity
The introduction of substituents on the indole nitrogen significantly influences the electronic properties and subsequent reactivity of the this compound molecule. Computational studies on indole derivatives have shown that the nature of the substituent modulates the electron density of the indole ring system. nih.govresearchgate.net
Electron-donating groups (EDGs) on the nitrogen, such as alkyl groups, increase the electron density of the indole ring, particularly at the C3 position. This enhanced nucleophilicity can facilitate electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs), such as acyl or sulfonyl groups, decrease the electron density of the pyrrole ring. This deactivation makes the indole less susceptible to electrophilic attack and can alter the regioselectivity of certain reactions.
The electronic nature of the N-substituent also affects the photophysical properties of the indole chromophore. A bathochromic (red) shift in the absorption spectrum is generally observed upon substitution, with the extent of the shift depending on the electronic nature of the substituent. nih.gov For instance, the absorption wavelength increases in the order of indole < tryptophan < serotonin (B10506) < melatonin, indicating that even substituents on an alkyl chain attached to the indole ring can influence its electronic transitions. nih.gov
In the context of C-H functionalization, N-acyl or N-sulfonyl groups can act as directing groups, influencing the position of further functionalization on the indole core, as will be discussed in section 3.4.2.
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for introducing a wide array of functional groups onto the aromatic core of this compound. These reactions typically require the pre-functionalization of the indole ring with a halogen, most commonly bromine or iodine, at the desired positions (e.g., C4, C5, C6).
Suzuki, Sonogashira, and Heck Couplings at Aryl Positions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. rsc.orgresearchgate.net For this compound, this would involve the synthesis of a dihalo-derivative, for example, a 4,5-dibromo or 4,6-dibromo-1H-indole-2,7-dicarboxylate. This dihalo-indole could then be coupled with various aryl or heteroaryl boronic acids or esters to introduce new aromatic rings at these positions. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd-NHC complex), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or DMF). rsc.orgnih.gov
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental for introducing alkynyl moieties onto the indole scaffold. Similar to the Suzuki coupling, a dihalo-1H-indole-2,7-dicarboxylate would be the starting material. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. clockss.orgbeilstein-journals.org This reaction can be used to introduce vinyl groups onto the aryl positions of the indole ring. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination.
| Cross-Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | Dihalo-indole-dicarboxylate, Arylboronic acid | Pd catalyst, Base | Diaryl-indole-dicarboxylate |
| Sonogashira | Dihalo-indole-dicarboxylate, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Dialkynyl-indole-dicarboxylate |
| Heck | Dihalo-indole-dicarboxylate, Alkene | Pd catalyst, Base | Dialkenyl-indole-dicarboxylate |
C-H Activation and Functionalization Strategies
Direct C-H activation offers a more atom- and step-economical approach to functionalizing the indole core, avoiding the need for pre-halogenation. nih.gov Achieving regioselectivity in the C-H functionalization of the indole's benzene ring (C4-C7 positions) is a significant challenge. nih.gov
A powerful strategy to control regioselectivity is the use of directing groups (DGs) . nih.govnih.govrsc.org For the functionalization of this compound, the existing carboxylic acid groups (or their ester derivatives) and the N-H group can potentially act as directing groups. However, more effective directing groups are often installed to achieve high regioselectivity. For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govresearchgate.net Similarly, a di-tert-butylphosphinoyl group (P(O)tBu₂) attached to the indole nitrogen can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. nih.govresearchgate.net
Rhodium-catalyzed C-H functionalization has also emerged as a valuable tool. rsc.orgnih.govnih.gov For instance, N-pivaloylindoles can undergo Rh-catalyzed C7-alkenylation and alkylation. nih.gov Furthermore, rhodium catalysts can enable the C7-alkoxycarbonylation and acylation of indolines using anhydrides as the carbonyl source. acs.org These strategies could potentially be adapted for the selective functionalization of the this compound framework, likely after appropriate protection of the existing functional groups.
Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Repeating Units
The presence of two carboxylic acid groups makes this compound an attractive monomer for the synthesis of polyesters and polyamides through polycondensation reactions. researchgate.netlibretexts.orglibretexts.org
Polyesters can be synthesized by reacting this compound (or its corresponding diacyl chloride or diester) with a diol. researchgate.netulisboa.ptnih.govmdpi.com The properties of the resulting polyester, such as its thermal stability and mechanical strength, can be tuned by the choice of the diol comonomer. For example, the use of aromatic diols would be expected to yield rigid polymers with high glass transition temperatures, while aliphatic diols would impart more flexibility. The synthesis of sustainable aromatic polyesters from indole-based dicarboxylate monomers has been reported, highlighting the potential of such materials. rsc.org These indole-based polyesters have shown tunable glass transition temperatures and enhanced thermal stability compared to their counterparts with other substitution patterns. rsc.org
Polyamides , analogous to nylons, can be prepared by the polycondensation of this compound with a diamine. libretexts.orgrasayanjournal.co.ingoogle.comyoutube.com The resulting polyamides would feature the rigid indole-2,7-dicarboxamide unit in the polymer backbone, which could lead to materials with high thermal stability and interesting mechanical properties. The synthesis is typically carried out by reacting the diacid chloride with a diamine or through direct polycondensation methods using activating agents.
The incorporation of the this compound moiety into polymer backbones offers a pathway to novel materials with potentially unique optical, electronic, and thermal properties derived from the indole core.
Coordination Chemistry and Metal Organic Frameworks Mofs Based on 1h Indole 2,7 Dicarboxylic Acid
Ligand Design Principles for 1H-Indole-2,7-dicarboxylic Acid Coordination to Metal Centers
The molecular structure of this compound offers several potential coordination sites, making it a theoretically versatile ligand for the construction of coordination polymers. The primary coordination is expected to occur through the carboxylate groups, with the indole (B1671886) nitrogen atom potentially playing a secondary, or ancillary, role.
Bidentate Chelation and Bridging Modes of the Dicarboxylate
The two carboxylate groups are the most prominent features for coordination to metal centers. Upon deprotonation, these groups can engage in a variety of binding modes, which are fundamental to the formation of extended networks. The anticipated coordination modes include:
Monodentate: Each carboxylate group binds to a single metal ion.
Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a stable chelate ring.
Bidentate Bridging: The carboxylate group bridges two different metal ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the distance and angle between the connected metal centers.
The relative positions of the two carboxylate groups at the 2 and 7 positions of the indole ring would likely favor the formation of bridging linkages, leading to the assembly of one-, two-, or three-dimensional coordination polymers. The rigidity of the indole core, combined with the specific geometric disposition of the carboxylate linkers, would be a key factor in determining the final topology of the resulting framework.
Role of the Indole Nitrogen in Ancillary Coordination
The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a Lewis base, potentially coordinating to a metal center. In many indole-based ligands, this nitrogen atom does participate in coordination, which can lead to several outcomes:
Increased Dimensionality: Ancillary coordination by the indole nitrogen can link prefabricated chains or layers into a more complex three-dimensional network.
Modified Coordination Geometry: The involvement of the nitrogen atom would alter the coordination sphere of the metal ion, potentially influencing the catalytic or sorption properties of the resulting material.
However, the participation of the indole nitrogen in coordination is not guaranteed and can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the solvent system used, and steric hindrance from the adjacent carboxylate group at the C7 position.
Self-Assembly Processes and Directed Synthesis of this compound-Based MOFs
The synthesis of MOFs from this compound would likely employ solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a suitable solvent or solvent mixture in a sealed container. The choice of reaction conditions is critical for controlling the nucleation and growth of crystals and can be systematically varied to target specific structures.
Key parameters that would require optimization include:
Metal Ion: The choice of metal ion (e.g., Zn(II), Cu(II), Cd(II), Co(II)) will dictate the coordination geometry and the resulting network topology.
Solvent System: The polarity and boiling point of the solvent can influence the solubility of the reactants and the deprotonation state of the ligand. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol.
Temperature and Reaction Time: These parameters affect the kinetics of crystal formation and can be tuned to obtain crystalline products of suitable quality for structural analysis.
pH and Modulators: The addition of acids, bases, or other modulating agents can influence the deprotonation of the ligand and the rate of framework assembly, often leading to different crystalline phases.
Diverse Topologies and Architectures of MOFs Derived from this compound
Based on the geometry of the this compound linker, a variety of network topologies can be envisioned. The V-shape of the ligand could lead to the formation of interesting and complex architectures.
1D, 2D, and 3D Coordination Polymers
The connectivity of the final structure would depend on the coordination modes of the carboxylate groups and the participation of the indole nitrogen.
1D Chains: If the dicarboxylate ligands bridge metal ions in a linear fashion, one-dimensional chains would be formed. These chains could be further organized into higher-dimensional structures through hydrogen bonding or π-π stacking interactions.
2D Layers: Cross-linking of 1D chains could lead to the formation of two-dimensional sheets. The porosity of these layers would be dependent on the length and rigidity of the ligand.
3D Frameworks: The formation of three-dimensional frameworks would require the ligand to connect metal centers in multiple directions. This could be achieved through more complex coordination modes of the carboxylates or the involvement of the indole nitrogen as a linking site.
Micro- and Mesoporous Framework Design
A primary goal in MOF synthesis is the creation of porous materials. The intrinsic shape and size of the this compound ligand suggest that it could be a suitable candidate for constructing porous frameworks. The pore size and shape would be determined by the length and orientation of the ligands between the metal nodes. By carefully selecting the metal cluster secondary building unit (SBU) and the reaction conditions, it is theoretically possible to design frameworks with either micropores (< 2 nm) or mesopores (2-50 nm). The presence of the indole functionality within the pores could also impart specific chemical properties, making such materials potentially interesting for applications in selective gas adsorption or catalysis.
Synthesis and Characterization of Discrete Coordination Complexes of this compound with Transition and Lanthanide Metals
No published studies were identified that specifically describe the synthesis and characterization of discrete coordination complexes between This compound and either transition or lanthanide metals. While the coordination chemistry of various organic ligands with these metal groups is a vast and well-documented field, research has not yet extended to this particular indole-dicarboxylic acid isomer. The unique positioning of the carboxylic acid functional groups at the 2 and 7 positions of the indole ring presents a distinct coordination geometry that has not been explored in the available scientific literature.
Post-Synthetic Modification and Functionalization of this compound-Based MOFs for Enhanced Performance
Similarly, there is a lack of available research on the synthesis of metal-organic frameworks (MOFs) using This compound as the organic linker. Consequently, there are no reports on the post-synthetic modification or functionalization of MOFs derived from this specific compound. The field of post-synthetic modification is a significant area of MOF research, aiming to enhance properties such as gas sorption, catalysis, and sensing. However, these studies are contingent on the initial successful synthesis and characterization of the parent MOF, which has not been documented for This compound .
Further research is required to explore the potential of This compound as a ligand in coordination chemistry and as a building block for novel metal-organic frameworks. Such studies would be the first step towards understanding its coordination behavior and the potential for enhancing the performance of resulting materials through post-synthetic modification.
Catalytic Applications of 1h Indole 2,7 Dicarboxylic Acid and Its Complexes
1H-Indole-2,7-dicarboxylic Acid as a Ligand Scaffold in Homogeneous Catalysis
Ligand-accelerated catalysis involves the enhancement of a reaction rate through the coordination of a ligand to a metal catalyst. While indole-based ligands are utilized in various catalytic transformations, there is no specific research demonstrating the role of this compound in accelerating any particular chemical reaction. The electronic properties conferred by the indole (B1671886) ring and the positioning of the dicarboxylate groups could theoretically influence the catalytic activity of a metal center, but this remains a hypothetical application without experimental validation.
Metal-ligand cooperativity describes a scenario where both the metal and the ligand are actively involved in the bond-making or bond-breaking steps of a catalytic cycle. The carboxylic acid functional groups of this compound could potentially participate in proton transfer or substrate activation in concert with a coordinated metal. Despite the general interest in cooperative catalysis, there are no published examples of this compound being employed in such a catalytic system.
Heterogeneous Catalytic Systems Featuring this compound-Derived Supports or MOFs
The dicarboxylic acid functionality makes this compound a candidate as a building block for solid-state materials used in heterogeneous catalysis.
The carboxylic acid groups of this compound could be used to anchor the molecule onto the surface of a solid support, such as silica (B1680970) or alumina. Subsequent coordination to a metal could then yield a supported catalyst. This approach aims to combine the advantages of homogeneous and heterogeneous catalysis. However, there are no specific reports of this compound being used for this purpose.
Dicarboxylic acids are common linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in catalysis. The geometry and functionality of the linker molecule are crucial in determining the structure and properties of the resulting MOF. While the use of various dicarboxylic acids as linkers is well-documented, there is no specific literature on the synthesis or catalytic application of MOFs constructed from this compound. Research on MOFs using other indole-dicarboxylic acid isomers exists, but direct extrapolation of their properties to a 2,7-substituted indole linker is not possible.
Organocatalytic Roles of this compound and Its Chiral Derivatives
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structural features of this compound, such as the indole nitrogen and the carboxylic acid groups, could potentially allow it to act as an organocatalyst, for instance in acid-base or hydrogen-bonding catalysis. Furthermore, chiral derivatives of this molecule could be envisioned for use in asymmetric organocatalysis. However, a review of the literature indicates that the organocatalytic potential of this compound and its chiral derivatives has not been investigated.
Photo- and Electrocatalytic Applications of this compound Complexes and Frameworks
The development of materials for photo- and electrocatalysis is crucial for advancing renewable energy technologies and sustainable chemical synthesis. While specific studies focusing on this compound are limited, the incorporation of indole moieties into larger catalytic systems like Metal-Organic Frameworks (MOFs) and macrocyclic complexes provides insight into their potential applications.
Photocatalysis:
Metal-Organic Frameworks (MOFs) are recognized as promising materials for photocatalysis due to their high surface area and tunable structures. arxiv.org The fundamental process in MOF photocatalysis involves the generation of electron-hole pairs upon light absorption, which can then participate in redox reactions. arxiv.org The organic linkers in MOFs play a critical role in their photophysical properties. Although not specifically using the this compound linker, studies on archetypal MOFs like UiO-66 have identified the formation of various photoinduced radical species, which are key to photocatalytic activity. arxiv.org The dicarboxylic nature of this compound makes it a suitable candidate for constructing novel MOFs, where the indole unit could influence the electronic band structure and charge transfer dynamics, potentially enhancing photocatalytic efficiency.
Furthermore, visible-light photocatalysis has been effectively used for the synthesis and functionalization of indole rings themselves, such as in the carboxylation of indoles to produce valuable indole-2- and 3-carboxylates. This indicates the indole nucleus's robust interaction with photocatalytic cycles, suggesting that its integration into a catalyst structure is a viable strategy.
Electrocatalysis:
In electrocatalysis, research has shown that indole-containing macrocycles can serve as effective catalysts. For instance, cobalt(II) complexes based on a phenanthroline-indole macrocyclic ligand have been designed and synthesized for the oxygen reduction reaction (ORR), a critical process in fuel cells. These complexes demonstrate high activity and stability, comparable to commercial platinum-based catalysts, facilitating the direct four-electron reduction of oxygen. The indole unit within the macrocyclic structure is integral to creating a defined active site for the catalytic conversion. This highlights the potential of incorporating indole derivatives, including this compound, into ligands for creating affordable and efficient non-precious metal electrocatalysts.
Asymmetric Catalysis Employing Chiral this compound Derivatives
Asymmetric catalysis, the synthesis of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Indole-based chiral heterocycles are key components in many pharmaceuticals and functional materials. nih.gov While catalysts derived specifically from chiral this compound are not yet widely reported, the use of other chiral indole derivatives and chiral carboxylic acids in asymmetric reactions underscores the immense potential of this compound class.
The indole scaffold is a privileged structure in the design of chiral ligands and organocatalysts. nih.gov Researchers have developed various strategies to synthesize indole-based chiral compounds with high efficiency and enantioselectivity through asymmetric cycloadditions, cyclizations, and dearomatization reactions. nih.gov
A significant area of research is the use of chiral carboxylic acids (CCAs) in transition metal catalysis. For example, a data-driven approach has been used to design novel CCAs for the challenging cobalt-catalyzed enantioselective C-H alkylation of indoles. researchgate.net This method allows for the creation of indoles with both C-central and C-N axial chirality with excellent stereocontrol. researchgate.net The success of these other chiral carboxylic acids suggests that a chiral version of this compound could serve as a powerful ligand or co-catalyst in similar transformations.
In another example, cobalt-catalyzed hydroalkylation has been developed for the enantioselective synthesis of chiral α,α-dialkyl indoles, which are subunits in various bioactive molecules and chiral ligands. nih.gov This method achieves high yields and excellent enantiomeric ratios for a range of substrates.
Below are research findings from related indole-based asymmetric catalytic systems, illustrating the potential for future catalysts derived from this compound.
Table 1: Cobalt-Catalyzed Enantioselective Anti-Markovnikov Hydroalkylation of Alkenes with Indoles nih.gov Conditions: Reaction of an N-alkenylindole derivative with an alkyl iodide in the presence of a cobalt catalyst and a chiral ligand.
| Entry | Alkyl Iodide Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 3a (from ethyl) | 99 | 96:4 |
| 2 | 3b (from n-propyl) | 99 | 96:4 |
| 3 | 3c (from n-butyl) | 99 | 96.5:3.5 |
| 4 | 3d (from isobutyl) | 99 | 95.5:4.5 |
| 5 | 3e (from n-hexyl) | 99 | 96:4 |
Table 2: Cu(II)-Catalyzed Asymmetric Cascade Dimerization of β,γ-Unsaturated α-Keto Tryptophol Esters nih.gov Conditions: Dimerization reaction using a Cu(OTf)₂ catalyst and a chiral binaphthyl-box ligand (L9).
| Entry | Substrate Variation (on Indole Ring) | Product | Yield (%) | Enantiomeric Excess (ee) |
| 1 | H (unsubstituted) | 2a | 80 | 99 |
| 2 | 5-Me | 2b | 78 | 99 |
| 3 | 5-F | 2d | 75 | 98 |
| 4 | 5-Cl | 2e | 72 | 98 |
| 5 | 6-Cl | 2g | 73 | 99 |
| 6 | 7-Me | 2i | 71 | >99 |
These examples demonstrate the effectiveness of the indole core in sophisticated catalytic systems for producing chiral molecules with high selectivity. The development of chiral ligands and catalysts based on the this compound scaffold represents a promising frontier for the field of asymmetric synthesis.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution NMR Spectroscopy for Complete Structural Characterization and Conformational Analysis of 1H-Indole-2,7-dicarboxylic Acid and Its Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, enabling unambiguous assignment of the molecular structure.
In ¹H NMR spectra of indole-2-carboxylic acid derivatives, the proton of the N-H group in the indole (B1671886) ring typically appears as a singlet at a downfield chemical shift, often around 11.40-11.68 ppm in DMSO-d₆, indicating its acidic nature. nih.gov The aromatic protons of the indole core and any substituents display characteristic chemical shifts and coupling constants that facilitate their precise assignment. For instance, in ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate, the indole and phenyl protons appear in the range of 6.85-7.73 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbons of the carboxylic acid groups are typically observed at the most downfield region of the spectrum. For example, in derivatives of indole-2-carboxylic acid, the C=O carbon of the carboxylate group can be found around 162 ppm. nih.gov The chemical shifts of the indole ring carbons provide further confirmation of the substitution pattern.
Conformational analysis of flexible derivatives can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. This is crucial for determining the preferred orientation of substituents relative to the indole core.
Below is a representative table of ¹H NMR data for a derivative of indole-2-carboxylic acid.
| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (Indole) | 11.41 | s | - |
| Aromatic CH | 6.85-7.73 | m | - |
| OCH₂ (Ester) | 4.29 | q | 6.8 |
| CH₃ (Ester) | 1.27 | t | 6.8 |
| Data for Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate in DMSO-d₆ nih.gov |
Single-Crystal X-ray Diffraction Analysis of this compound and Its Coordination Compounds
For instance, the crystal structure of indole-2-carboxylic acid reveals that the molecules form planar ribbons held together by intermolecular hydrogen bonds. researchgate.net The study of coordination polymers involving dicarboxylic acids demonstrates how these ligands can bridge metal centers to form one-, two-, or three-dimensional networks. rsc.org The specific coordination mode of the carboxylate groups, whether monodentate, bidentate, or bridging, is crucial in determining the final architecture of the coordination compound. mdpi.comsemanticscholar.org
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
A key aspect of the crystal structure analysis of this compound and related compounds is the elucidation of non-covalent interactions, particularly hydrogen bonds. These interactions play a critical role in dictating the packing of molecules in the crystal lattice.
In the solid state, indole-2-carboxylic acid molecules are linked by both O–H···O and N–H···O hydrogen bonds, where the carboxylic acid group and the indole N-H group act as hydrogen bond donors, and the carbonyl oxygen of the carboxylic acid acts as an acceptor. researchgate.net In some derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, cyclic dimers can form through double O–H···O hydrogen bonds between the carboxylic acid moieties. mdpi.com The presence and nature of these hydrogen bonds significantly influence the physicochemical properties of the solid material.
Polymorphism Studies and Crystal Engineering Approaches
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical area of study for carboxylic acids due to its impact on properties like solubility and stability. For example, different polymorphs of 5-methoxy-1H-indole-2-carboxylic acid have been identified, each characterized by distinct hydrogen bonding patterns. mdpi.com In one polymorph, the N-H group of the indole ring forms a hydrogen bond with the oxygen of a methoxy (B1213986) group, while in another, it interacts with the oxygen of a carboxylic group. mdpi.com
Crystal engineering approaches utilize the understanding of intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. By selecting appropriate co-formers or modifying the substitution pattern on the indole ring, it is possible to control the hydrogen bonding network and, consequently, the crystal packing.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Investigating Fragmentation Pathways and Molecular Formula Confirmation
Advanced mass spectrometry techniques are vital for the characterization of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of a compound. mdpi.com This is a crucial step in confirming the identity of a newly synthesized molecule.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of atoms within the molecule, providing valuable structural information. For example, in the analysis of indole-2-carboxylic acid derivatives, characteristic fragmentation patterns, such as the loss of a carboxyl group or side chains, can be observed. nih.govmdpi.com
| Technique | Application | Information Obtained |
| HRMS (e.g., ESI-Orbitrap) | Molecular Formula Determination | Highly accurate mass-to-charge ratio (m/z) |
| MS/MS | Structural Elucidation | Fragmentation patterns and pathways |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis in Different Phases
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational states of this compound and its derivatives in various phases.
The FTIR spectrum of indole-2-carboxylic acid shows characteristic absorption bands corresponding to the N-H and O-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹ and 2500-3300 cm⁻¹ (often broad due to hydrogen bonding), respectively. mdpi.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band around 1700 cm⁻¹. mdpi.com The positions of these bands can be sensitive to the hydrogen bonding environment, providing insights into intermolecular interactions in the solid state. mdpi.comunlp.edu.ar
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both FTIR and Raman spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and can help to distinguish between different conformers or polymorphs. unlp.edu.ar
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3300 - 3500 | FTIR, Raman |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | FTIR |
| C=O Stretch (Carboxylic Acid) | ~1700 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
Advanced Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis of this compound-Derived Materials
Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to investigate the morphology and nanostructure of materials derived from this compound.
SEM provides high-resolution images of the surface topography of materials, revealing information about crystal shape, size distribution, and surface features. This is particularly useful for characterizing the products of crystallization or the morphology of coordination polymers.
TEM, on the other hand, allows for the visualization of the internal structure of materials at the nanoscale. It can be used to examine the arrangement of molecules in thin films, the structure of nanoparticles, or the porosity of metal-organic frameworks derived from this compound. Electron diffraction, a technique often performed within a TEM, can provide crystallographic information from very small crystals that may not be suitable for single-crystal X-ray diffraction. gexinonline.com
Computational Chemistry and Theoretical Investigations of 1h Indole 2,7 Dicarboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Acidity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of 1H-Indole-2,7-dicarboxylic acid. rsc.orgrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. DFT functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to model indole (B1671886) derivatives, providing a balance between computational cost and accuracy. chemrxiv.orgnih.gov
Such calculations can be used to optimize the molecule's geometry, finding the most stable three-dimensional conformation. From this optimized structure, key electronic properties that govern the molecule's reactivity and spectroscopic behavior are determined. A primary application is the prediction of acidity (pKa values). By calculating the Gibbs free energy change associated with deprotonation in a simulated aqueous environment (using a solvent model), the pKa values for both the C2 and C7 carboxylic acid groups can be estimated. nih.govrsc.orgresearchgate.net This is crucial for understanding the molecule's charge state and behavior in physiological or chemical systems at a given pH.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that simplifies the picture of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.eduscribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic potential. ucsb.edu Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic potential. ucsb.edu
For this compound, the distribution and energy of these orbitals would be calculated. The HOMO is expected to be localized primarily over the electron-rich indole ring system, while the LUMO would likely have significant contributions from the carboxylic acid groups, which are electron-withdrawing. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. ucsb.edu
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
An Electrostatic Potential (ESP) map is a visualization that illustrates the charge distribution across a molecule's surface. deeporigin.comucsb.edu It is calculated by determining the electrostatic potential at various points on the electron density surface. ucsb.edu The map is color-coded to represent different potential values: red typically indicates regions of negative potential (electron-rich), blue indicates positive potential (electron-poor), and green represents neutral areas. deeporigin.comresearchgate.net
For this compound, the ESP map would show strong negative potential (red) around the oxygen atoms of the two carboxylic acid groups, highlighting their ability to act as hydrogen bond acceptors. researchgate.net The hydrogens of these carboxylic groups, along with the N-H proton of the indole ring, would exhibit a positive potential (blue), indicating their roles as hydrogen bond donors. The map is invaluable for predicting and understanding non-covalent interactions, such as how the molecule might interact with a biological target or orient itself in a solvent. deeporigin.comucsb.edunih.gov
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. core.ac.uk MD simulations model the molecule and its surrounding solvent (e.g., water) as a system of atoms governed by the laws of classical mechanics. By calculating the forces between atoms and integrating Newton's equations of motion, a trajectory that describes the positions and velocities of all atoms over time is generated. core.ac.uk
An MD simulation of this compound in an aqueous solution would provide insights into its solution-phase behavior. researchgate.netresearchgate.net Analysis of the simulation trajectory can reveal the structure of the solvation shell, identifying how water molecules arrange themselves around the solute. It allows for the detailed study of hydrogen bonding dynamics, including the lifetime and geometry of hydrogen bonds between the carboxylic acid groups, the indole N-H, and surrounding water molecules. This information is crucial for understanding the molecule's solubility and how it is stabilized by intermolecular interactions in a condensed phase. nih.gov
Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption) Using Computational Methods
Computational methods, primarily DFT, can accurately predict various spectroscopic properties of this compound, serving as a powerful tool for structure verification and spectral assignment.
NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govaps.org Using methods like the Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus can be calculated. nih.gov These values are then converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane). Comparing the predicted spectrum with experimental data can confirm the molecular structure and help assign specific peaks to individual atoms. ruc.dk
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C2-COOH | 168.5 | Carboxylic acid carbon at position 2. |
| C7-COOH | 170.2 | Carboxylic acid carbon at position 7. |
| C3a (bridgehead) | 128.9 | Carbon at the fusion of the two rings. |
IR Vibrational Frequencies : DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted IR spectrum for this compound would show characteristic peaks for the O-H and C=O stretches of the carboxylic acid groups, the N-H stretch of the indole ring, and the C-H and C=C vibrations of the aromatic system. These theoretical spectra are invaluable for interpreting experimental IR data. nih.gov
UV-Vis Absorption : Electronic excitations can be modeled using Time-Dependent DFT (TD-DFT). chemrxiv.org This method calculates the energies of transitions from the ground electronic state to various excited states. The results can be used to predict the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax). For an aromatic system like this compound, these calculations would model the π → π* transitions responsible for its characteristic UV absorption. acs.org
Ligand-Protein Docking Studies with this compound Derivatives for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is central to drug discovery for identifying potential binding modes and estimating binding affinity. researchgate.netnih.gov
For derivatives of this compound, docking studies would be performed against a specific protein target. The process involves generating multiple possible binding poses of the ligand within the protein's active site and then using a scoring function to rank them. nih.gov The results would identify key intermolecular interactions, such as hydrogen bonds between the ligand's carboxylic acid groups and polar amino acid residues, or π-π stacking between the indole ring and aromatic residues like tyrosine or phenylalanine. nih.govmdpi.com Such studies are essential for structure-activity relationship (SAR) modeling and for the rational design of more potent and selective inhibitors. nih.gov
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | Arg120, Lys122 | Hydrogen Bond, Salt Bridge |
| Derivative X | -9.2 | Tyr228, Phe230 | Hydrogen Bond, π-π Stacking |
Conformational Analysis, Tautomerism, and Protonation State Studies of this compound in Various Environments
The biological activity and chemical properties of a molecule are heavily dependent on its three-dimensional structure and its state in different chemical environments.
Conformational Analysis : this compound has rotational freedom around the single bonds connecting the carboxylic acid groups to the indole ring. Computational methods can be used to perform a systematic search for different low-energy conformers. nih.gov By calculating the relative energies of these conformers, it is possible to determine the most stable spatial arrangements of the molecule in the gas phase or in solution.
Tautomerism : The indole ring system can theoretically exist in different tautomeric forms. researchgate.net While the 1H-indole form is overwhelmingly the most stable, quantum chemical calculations can quantify the energy differences between it and other potential tautomers (e.g., 3H-indole), confirming the predominance of the 1H form under normal conditions. researchgate.net
Protonation States : As a dicarboxylic acid, the molecule can exist in multiple protonation states depending on the pH of the environment. Computational studies can model the molecule in its neutral (di-acid), mono-anionic, and di-anionic forms. By calculating the free energies of these species in solution, it is possible to predict the pKa values for the two successive deprotonation steps. researchgate.net This analysis is fundamental to understanding the molecule's charge and interaction profile in different environments, from industrial processes to biological systems.
Bioorganic and Medicinal Chemistry Research Utilizing 1h Indole 2,7 Dicarboxylic Acid Scaffolds
1H-Indole-2,7-dicarboxylic Acid as a Versatile Pharmacophore Scaffold in Rational Drug Design
The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with significant biological activities. The indole-2-carboxylic acid structure, in particular, has emerged as a highly versatile pharmacophore in the rational design of enzyme inhibitors.
Its utility stems from several key features:
Bioisosterism: The indole-2-carboxylate core acts as a stable mimic of the transition state formed during the hydrolysis of the β-lactam ring by MBLs. This allows it to fit effectively into the enzyme's active site.
Metal Chelating Properties: The spatial arrangement of the C2-carboxylic acid and the indole N-H group creates a powerful bidentate chelating motif. This feature is critical for interacting with the one or two zinc ions (Zn²⁺) present in the active site of metallo-enzymes, which are essential for their catalytic activity.
Structural Rigidity and Modifiability: The rigid bicyclic structure provides a stable platform for the precise orientation of functional groups. The scaffold allows for chemical modification at multiple positions (notably C3 and C7), enabling the optimization of binding affinity and selectivity for a specific biological target. Research has shown that introducing hydrophobic moieties at the C7-position is a particularly effective strategy for enhancing potency against MBLs like New Delhi Metallo-β-lactamase (NDM-1) researchgate.net.
These characteristics make the 7-substituted indole-2-carboxylic acid scaffold a promising starting point for developing novel therapeutics to combat antibiotic resistance.
Design and Synthesis of this compound Derivatives for Specific Biological Target Engagement Studies
The design of derivatives based on the indole-2-carboxylic acid scaffold is guided by the goal of enhancing interaction with specific biological targets, such as the active site of MBLs. A primary strategy involves the introduction of substituents at the C7-position to engage with hydrophobic pockets within the enzyme, thereby increasing binding affinity and inhibitory potency researchgate.net.
The synthesis of these derivatives follows established principles of heterocyclic chemistry. A general approach involves:
Indole Core Formation: Synthesis of the core indole structure, often via methods like the Fischer indole synthesis, starting with appropriately substituted arylhydrazines and pyruvates to yield the foundational ethyl indole-2-carboxylate.
Functionalization: Introduction of desired groups at the C7-position of the indole ring. This can be achieved through various organic reactions, including electrophilic substitution or more advanced cross-coupling methods on a pre-functionalized indole precursor.
Ester Hydrolysis: Saponification of the ethyl ester at the C2-position to yield the final carboxylic acid, which is crucial for biological activity. Standard conditions, such as refluxing with sodium hydroxide in ethanol, are typically employed for this step nih.gov.
Amide Coupling: Alternatively, the C2-carboxylic acid can be coupled with various amines using standard reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce indole-2-carboxamide derivatives, which have also been explored for various therapeutic activities nih.gov.
This systematic approach allows for the creation of a library of analogs with diverse C7-substituents for detailed biological evaluation.
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Modulating Biological Functions
Structure-activity relationship (SAR) studies have been instrumental in optimizing indole-2-carboxylic acid derivatives as MBL inhibitors. A high-throughput screening campaign first identified indole-2-carboxylates (InCs) as potential mimics of β-lactam antibiotics that are stable to MBL-mediated hydrolysis researchgate.net. Subsequent SAR studies revealed critical insights into the molecular features required for potent inhibition.
Key findings from these studies include:
The C2-Carboxylate is Essential: The carboxylic acid at the C2-position is a non-negotiable feature, as it is directly involved in coordinating the zinc ions within the MBL active site.
C3-Position Substitution: The introduction of aryl substituents at the C3-position of the indole ring was found to be beneficial for activity researchgate.net.
C7-Position Substitution: The most significant gains in potency were achieved by introducing hydrophobic groups at the C7-position. This modification allows the inhibitor to form favorable interactions with a hydrophobic pocket in the enzyme, enhancing binding affinity researchgate.net.
The following table summarizes the general SAR findings for substitutions on the indole-2-carboxylic acid scaffold for NDM-1 inhibition.
| Position of Substitution | Type of Substituent | Effect on NDM-1 Inhibitory Potency | Rationale |
| C2 | Carboxylic Acid | Essential | Coordinates with Zn²⁺ ions in the active site. |
| C3 | Aryl groups (e.g., 4-chlorophenyl) | Favorable | Provides additional interactions within the active site. |
| C7 | Small Alkyl (e.g., Methyl) | Moderate Increase | Engages with a nearby hydrophobic region. |
| C7 | Bulky/Hydrophobic (e.g., Isopropyl) | Significant Increase | Maximizes van der Waals interactions in a hydrophobic pocket. |
| C7 | Polar or Charged Groups | Decrease | Unfavorable interactions within the hydrophobic pocket. |
These SAR studies have guided the development of optimized inhibitors, such as 3-(4-chlorophenyl)-7-isopropyl-1H-indole-2-carboxylic acid, which has demonstrated notable activity against NDM-1 researchgate.net.
Mechanistic Investigations of Enzyme Inhibition and Receptor Binding by this compound Derivatives
Derivatives of indole-2-carboxylic acid function as potent, competitive inhibitors of clinically relevant B1 subclass metallo-β-lactamases, including NDM-1 and VIM-1 nih.govacs.org. The mechanism of inhibition is directly linked to the scaffold's ability to interact with the catalytic zinc ions in the MBL active site.
The key mechanistic steps are:
Active Site Recognition: The inhibitor, mimicking the structure of β-lactam antibiotics, enters the active site of the MBL.
Zinc Chelation: The C2-carboxylate and the N1-H of the indole ring act in concert to bind directly to the two zinc ions (Zn1 and Zn2). This bidentate chelation is a critical interaction that anchors the inhibitor in the active site researchgate.net.
Displacement of Nucleophile: The binding of the indole-2-carboxylate displaces the key bridging hydroxide/water molecule that is held between the two zinc ions. This hydroxide is the essential nucleophile that initiates the hydrolysis of the amide bond in β-lactam antibiotics. By displacing it, the inhibitor renders the enzyme catalytically inactive nih.gov.
Hydrophobic Interactions: Hydrophobic substituents at the C7-position provide an additional anchoring point by interacting with non-polar amino acid residues that form a pocket near the active site, further stabilizing the enzyme-inhibitor complex and enhancing the duration and strength of inhibition researchgate.net.
This mechanism effectively shuts down the enzyme's ability to hydrolyze carbapenems and other vital antibiotics, offering a strategy to restore their efficacy against resistant bacteria.
Biophysical Characterization of Biomolecular Interactions Involving this compound and Its Conjugates
A range of biophysical techniques has been employed to characterize the interaction between indole-2-carboxylate inhibitors and their target enzymes, providing detailed, atomic-level understanding of the binding events.
X-ray Crystallography: This has been the most powerful tool for visualizing the inhibitor-enzyme complex. Crystal structures of MBLs such as NDM-1 co-crystallized with indole-2-carboxylate derivatives have unequivocally confirmed the binding mode. These structures show the precise coordination of the C2-carboxylate with the di-zinc center and illustrate how C7-substituents project into adjacent hydrophobic pockets, validating the SAR data researchgate.net.
Isothermal Titration Calorimetry (ITC): ITC is used to determine the thermodynamic parameters of the binding interaction. By measuring the heat released or absorbed as the inhibitor is titrated into a solution of the enzyme, ITC can provide the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data is crucial for understanding the driving forces behind inhibitor binding and for optimizing lead compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site on the enzyme and to confirm the interactions between the inhibitor and specific amino acid residues in the active site.
Enzyme Kinetics: Detailed kinetic assays are used to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate key inhibitory parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) nih.gov.
Together, these biophysical methods provide a comprehensive picture of the molecular interactions, guiding the rational design of more potent and selective inhibitors based on the indole-2-carboxylic acid scaffold.
Advanced Materials Science Applications of 1h Indole 2,7 Dicarboxylic Acid
Development of Chemical Sensors and Biosensors Based on 1H-Indole-2,7-dicarboxylic Acid-Containing Materials
The development of chemical and biosensors often relies on molecules that can exhibit changes in their physical or electronic properties upon interaction with a target analyte. The indole (B1671886) nucleus, a common feature in many biologically active molecules, coupled with the coordinating ability of carboxylic acid groups, makes this compound a candidate for sensor applications. The nitrogen-containing heterocyclic ring of the indole can participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition. While specific studies on sensors fabricated from this compound are not prominent, the foundational components suggest potential.
Incorporation of this compound into Functional Polymers and Copolymers
Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. The incorporation of this compound into a polymer backbone could impart unique thermal, mechanical, and photophysical properties. The rigidity of the indole unit can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the indole moiety offers a site for further functionalization, allowing for the tuning of the polymer's properties for specific applications. Research into the polymerization of this specific di-acid is an area with potential for creating novel high-performance materials.
Optoelectronic and Photoluminescent Materials Derived from this compound
Indole derivatives are known for their inherent photoluminescent properties, making them attractive for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). The extended π-conjugated system of the indole ring in this compound suggests that it could serve as a chromophore. While detailed characterization of the optoelectronic properties of materials derived specifically from this compound is an emerging area, related compounds have shown promise. For instance, a mention of material characterization for optoelectronic properties has been noted in the context of related indole carboxylic acids, hinting at the potential of this class of compounds. vulcanchem.com
Applications in Gas Sorption, Separation, and Storage Using this compound-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Dicarboxylic acids are a common choice for these organic linkers. The defined pore structure of MOFs makes them highly suitable for applications in gas sorption, separation, and storage. The use of this compound as a linker could lead to MOFs with unique pore environments and functionalities due to the presence of the indole nitrogen atom, which can act as an additional binding site for gas molecules. This could potentially enhance the selectivity and capacity for certain gases. The synthesis and characterization of MOFs using this particular linker is a prospective avenue for research.
Role of this compound in the Fabrication of Bio-inspired and Responsive Materials
The indole scaffold is a privileged structure in nature, found in many natural products and biomolecules, including the amino acid tryptophan. This inherent biocompatibility makes indole-containing compounds attractive for the development of bio-inspired materials. Materials that can respond to external stimuli, such as pH or the presence of specific molecules, are of great interest. The carboxylic acid groups of this compound can be deprotonated or protonated in response to pH changes, which could be harnessed to create pH-responsive materials. The potential for this molecule to engage in specific biological interactions also opens the door to creating materials for biomedical applications.
Q & A
Q. What are the most reliable synthetic routes for 1H-Indole-2,7-dicarboxylic acid?
The synthesis of indole-dicarboxylic acids typically involves cyclization and functionalization steps. For example, analogous compounds like 1,6-dioxapyrene-2,7-dicarboxylic acid diethyl ester are synthesized via Vilsmeier-Haack formylation (using POCl₃/DMF) followed by cyclization with sodium ethoxide and tetraethoxysilane in ethanol . Key steps include controlling reaction conditions (e.g., nitrogen atmosphere, reflux temperatures) and isolating isomers via crystallization .
Q. How can NMR spectroscopy be optimized for characterizing this compound?
High-resolution ¹H and ¹³C NMR (e.g., 400 MHz) with TMS as an internal standard is critical. For example, similar compounds like 1,6-dioxapyrene derivatives were characterized by analyzing aromatic proton signals (δ 7.5–9.0 ppm) and carbonyl carbons (δ 160–170 ppm) . Integration and coupling patterns help confirm regiochemistry and purity.
Q. What are the stability considerations for storing this compound?
While direct data on this compound is limited, structurally related indole derivatives (e.g., indole-5-carboxylic acid) decompose at temperatures >250°C and require storage at 2–8°C in airtight containers . Avoid exposure to moisture or strong oxidizers, as dicarboxylic acids may undergo hydrolysis or decarboxylation under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?
Isomerization is a common challenge. For 1,6-dioxapyrene derivatives, unwanted isomers were suppressed by adjusting solvent polarity (ethanol for crystallization) and using tetraethoxysilane as a water-binding agent to drive cyclization . Kinetic control via low-temperature reactions and real-time monitoring (e.g., TLC/HPLC) can improve selectivity .
Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs)?
Dicarboxylic acids are key ligands for MOFs. For example, fluorene-2,7-dicarboxylic acid forms Zn-MOFs with high surface areas for gas adsorption . Coordination with metal nodes (e.g., Zn²⁺, Fe³⁺) in polar solvents (DMF, ethanol) under solvothermal conditions is a standard approach. Post-synthetic functionalization (e.g., amine grafting) can enhance stability and selectivity .
Q. How can contradictory analytical data (e.g., melting points, NMR shifts) be resolved?
Discrepancies often arise from impurities or polymorphic forms. For example, indole-6-carboxylic acid exhibits a sharp melting point (256–259°C), but impurities broaden this range . Recrystallization (e.g., from ethanol) and advanced techniques like X-ray crystallography or mass spectrometry can confirm structural integrity .
Q. What safety protocols are critical when handling this compound?
Use NIOSH/CEN-certified respirators (P95 or ABEK-P2 filters) to avoid inhalation of fine particles. Full-body PPE, including nitrile gloves and chemical-resistant aprons, is mandatory. Emergency protocols require immediate decontamination and medical consultation if exposed .
Methodological Challenges
Q. How can purification techniques improve yield and purity?
Sublimation (≥250°C under vacuum) effectively isolates high-purity crystals, as demonstrated for 1,6-dioxapyrene derivatives . For polar impurities, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended. Purity >95% is achievable via iterative recrystallization .
Q. What comparative studies exist between this compound and other dicarboxylic acids?
Studies on naphthyridine-2,7-dicarboxylic acids show that electron-withdrawing groups (e.g., nitro, halogens) enhance acidity (pKa ~4.2) and coordination strength in MOFs . Comparative adsorption experiments (e.g., CO₂ vs. CH₄) reveal structure-property relationships for gas separation .
Q. How can oxidation or acid chloride conversion be achieved for functionalization?
Nitric acid (80%, reflux) oxidizes aldehyde groups to carboxylic acids in naphthyridine derivatives (65–77% yield) . For acid chlorides, SOCl₂ reflux (57% yield) is effective but requires anhydrous conditions. Characterization via FTIR (C=O stretch ~1800 cm⁻¹) confirms successful conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
